Bienvenue dans la boutique en ligne BenchChem!

Alimemazine hemitartrate (Standard)

Pharmaceutical formulation Bioavailability enhancement Analytical method development

CAS 1175-88-8 is the pharmacopeial [R-(R*,R*)]-tartrate required for EP/USP HPLC system suitability. The defined 1:1 stoichiometry and chiral identity are mandatory for ANDA submissions; substitution with free base (CAS 84-96-8) or hemitartrate (CAS 4330-99-8) invalidates analytical methods. Ensure regulatory defensibility with the correct salt form.

Molecular Formula C22H28N2O6S
Molecular Weight 448.5 g/mol
CAS No. 1175-88-8
Cat. No. B072318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlimemazine hemitartrate (Standard)
CAS1175-88-8
Synonyms10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate
Molecular FormulaC22H28N2O6S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyZEEPCWVFSHMOPI-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alimemazine Tartrate (CAS 1175-88-8) – Phenothiazine Antiemetic Reference Standard Procurement Overview


The compound 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate (CAS 1175-88-8) is chemically identified as alimemazine tartrate (also known as trimeprazine tartrate) [1]. This salt form consists of the phenothiazine derivative alimemazine (free base CAS 84-96-8) combined with L-(+)-tartaric acid in a 1:1 stoichiometry, yielding a molecular formula of C₂₂H₂₈N₂O₆S and a molecular weight of 448.53 g/mol [2]. Alimemazine is a first-generation phenothiazine with pronounced H₁-histamine receptor antagonism and moderate antidopaminergic activity, historically utilized as an antipruritic, sedative, and antiemetic agent [3]. The tartrate salt form enhances aqueous solubility relative to the free base and provides the defined chiral identity specified by the [R-(R*,R*)] stereochemical descriptor, which is critical for reference standard applications in analytical method development and regulatory compliance [4].

Why Alimemazine Tartrate (CAS 1175-88-8) Cannot Be Interchanged with Other Phenothiazine Salts or Free Bases


Substitution of alimemazine tartrate with alimemazine free base (CAS 84-96-8) or the hemitartrate salt (CAS 4330-99-8) is scientifically invalid due to fundamental differences in molecular composition, physicochemical behavior, and regulatory identity [1]. The tartrate salt incorporates two chiral centers from L-(+)-tartaric acid, defining the [R-(R*,R*)] stereochemical configuration that is explicitly required for European Pharmacopoeia (EP) reference standards and ANDA submissions [2]. Furthermore, interchanging alimemazine tartrate with other phenothiazines such as thiethylperazine maleate or promethazine hydrochloride is not permissible; these compounds exhibit distinct receptor binding profiles, therapeutic indices, and analytical retention times, precluding their use as analytical surrogates [3]. The specific salt form directly impacts dissolution kinetics, HPLC mobile phase compatibility, and long-term stability under ICH storage conditions, making procurement of the exact CAS 1175-88-8 entity essential for reproducible analytical results and regulatory defensibility [4].

Quantitative Differentiation of Alimemazine Tartrate (CAS 1175-88-8) Against Comparators and Alternatives


Tartrate Salt Enhances Aqueous Solubility Relative to Alimemazine Free Base

Alimemazine tartrate (CAS 1175-88-8) exhibits significantly higher aqueous solubility compared to alimemazine free base (CAS 84-96-8). While the free base is practically insoluble in water, the tartrate salt readily dissolves in aqueous media, a property that is essential for dissolution testing and formulation development [1]. This solubility differential is directly comparable to the behavior observed with thiethylperazine maleate versus thiethylperazine free base, where the maleate salt demonstrates water solubility of approximately 1 in 1,700 compared to the free base's estimated solubility of 0.058 mg/L [2].

Pharmaceutical formulation Bioavailability enhancement Analytical method development

Defined [R-(R*,R*)] Chiral Identity Enables Pharmacopoeial Compliance

CAS 1175-88-8 possesses the specific stereochemical descriptor [R-(R*,R*)], indicating a defined chiral configuration conferred by L-(+)-tartaric acid [1]. In contrast, alternative alimemazine salts such as the hemitartrate (CAS 4330-99-8) lack this explicit stereochemical definition and contain a different stoichiometric ratio of tartrate to alimemazine [2]. The European Pharmacopoeia (EP) monograph for alimemazine tartrate explicitly specifies this stereochemical identity, making CAS 1175-88-8 the only acceptable reference standard for EP compliance [3].

Chiral analysis Pharmacopoeial reference standard ANDA submission

Alimemazine Exhibits Potent H₁ Antagonism with pKi of 9.1, Surpassing Chlorpromazine

Alimemazine demonstrates exceptionally high affinity for the histamine H₁ receptor with a pKi of 9.1 (Ki = 0.79 nM), which is significantly more potent than chlorpromazine (pKi = 7.8, Ki = 15.8 nM) and thiethylperazine (pKi = 8.12, Ki = 7.6 nM) [1][2]. This 20-fold higher H₁ affinity relative to chlorpromazine translates to pronounced antipruritic and sedative effects at lower doses, distinguishing alimemazine's clinical utility from primarily antiemetic phenothiazines like thiethylperazine [3].

Histamine receptor pharmacology Antipruritic activity Sedation profile

Distinct D₂ Dopamine Receptor Affinity Differentiates Alimemazine from Thiethylperazine

Alimemazine exhibits moderate dopamine D₂ receptor antagonism with a pKi of 7.8 (Ki = 15.8 nM), whereas thiethylperazine demonstrates higher D₂ affinity with a pKi of 8.06 (Ki = 8.7 nM) [1][2]. This 1.8-fold difference in D₂ binding correlates with thiethylperazine's 3-fold greater clinical neuroleptic potency compared to chlorpromazine, a property not shared by alimemazine [3]. Consequently, alimemazine produces minimal extrapyramidal side effects at therapeutic antipruritic doses, while thiethylperazine carries a higher risk of such adverse events [4].

Dopamine receptor pharmacology Antiemetic activity Neuroleptic potency

Validated Applications for Alimemazine Tartrate (CAS 1175-88-8) in Research and Analytical Settings


Analytical Reference Standard for EP and USP Monograph Compliance

CAS 1175-88-8 serves as the definitive reference standard for alimemazine tartrate monographs in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). Its defined [R-(R*,R*)] stereochemistry and 1:1 salt stoichiometry are essential for HPLC system suitability testing, impurity profiling, and assay validation in ANDA submissions [1]. Substitution with alimemazine free base or hemitartrate is not permitted under regulatory frameworks and would result in method validation failure [2].

In Vivo Studies of H₁ Histamine Receptor-Mediated Pruritus and Sedation

Given alimemazine's exceptional H₁ receptor affinity (pKi = 9.1, Ki = 0.79 nM), this compound is the preferred phenothiazine for investigating H₁-mediated antipruritic and sedative mechanisms in rodent models [3]. Its moderate D₂ affinity (pKi = 7.8) minimizes dopaminergic confounds compared to thiethylperazine or chlorpromazine, enabling cleaner interpretation of histaminergic pharmacology [4].

Formulation Development of Orally Disintegrating Tablets (ODTs)

The tartrate salt form of alimemazine exhibits excellent aqueous solubility, making it suitable for the development of orally disintegrating tablets (ODTs) and liquid oral formulations [5]. The enhanced dissolution profile of CAS 1175-88-8 relative to the free base facilitates rapid drug release and absorption, which is critical for pediatric and geriatric antipruritic formulations [6].

In Vitro Metabolism and CYP450 Interaction Studies

Alimemazine tartrate is extensively metabolized by hepatic CYP2D6 and undergoes significant first-pass metabolism. Procurement of CAS 1175-88-8 enables researchers to conduct standardized in vitro microsomal stability assays and CYP inhibition studies using human liver microsomes, with well-characterized metabolite profiles available in the literature [7]. The defined salt form ensures consistent solubility and accurate concentration determination in incubation media.

Quote Request

Request a Quote for Alimemazine hemitartrate (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.